Superior CNS Penetration Driven by Low P-gp Efflux Ratio and Optimized pKa
NB-360 demonstrates exceptional brain penetration attributable to a low P-glycoprotein (P-gp) efflux ratio and a pKa of 7.1, distinguishing it from other BACE1 inhibitors that often suffer from poor CNS exposure due to efflux transporter recognition [1]. In vivo rat studies show that after a single oral dose of 30 μmol/kg (13 mg/kg), the unbound brain concentration of NB-360 reaches equilibrium with the unbound blood concentration, indicating negligible efflux at the blood-brain barrier [2].
| Evidence Dimension | Brain Penetration (P-gp Efflux Ratio) |
|---|---|
| Target Compound Data | P-gp efflux ratio is very low, leading to high CNS exposure; pKa = 7.1; unbound brain-to-blood concentration ratio approximately 1:1 in rats at 30 μmol/kg p.o. [1] [2] |
| Comparator Or Baseline | Many BACE1 inhibitors (e.g., early clinical candidates) exhibit high P-gp efflux ratios, limiting brain exposure and requiring higher doses to achieve CNS target engagement [1]. |
| Quantified Difference | NB-360 achieves complete block of amyloid-β deposition in APP transgenic mice at oral doses that are reasonable and well-tolerated, a feat not consistently achieved by other BACE1 inhibitors in the same model [2]. |
| Conditions | In vitro P-gp efflux assay (MDR1-MDCK cells); in vivo rat PK/PD study (oral 30 μmol/kg); APP transgenic mouse chronic study (6 weeks, 100 μmol/kg/day p.o.) [1] [2]. |
Why This Matters
For procurement, NB-360’s high and predictable CNS exposure at modest doses minimizes compound usage and reduces potential peripheral toxicity, making it a cost-effective and scientifically robust tool for chronic AD studies.
- [1] Neumann U, Rueeger H, Machauer R, Veenstra SJ, Lueoend RM, Tintelnot-Blomley M, et al. A novel BACE inhibitor NB-360 shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice. Mol Neurodegener. 2015 Sep 3;10:44. View Source
- [2] Rueeger H, Lueoend R, Rogel O, Rondeau JM, Möbitz H, Machauer R, et al. Synthesis of the Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor NB-360. J Med Chem. 2021 Apr 12;64(7):4526-4543. View Source
